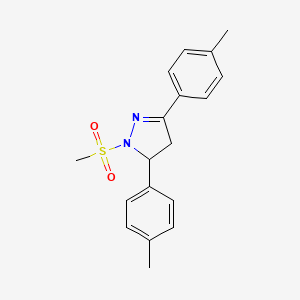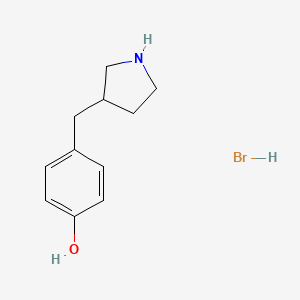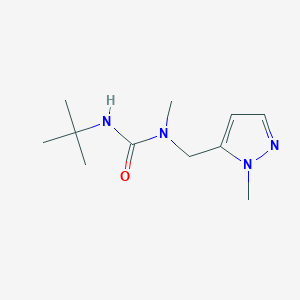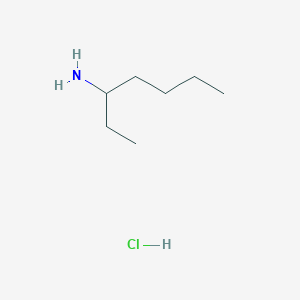![molecular formula C21H19F3N2OS B2576550 2-(cyclopentylsulfanyl)-5-phényl-1-[4-(trifluorométhoxy)phényl]-1H-imidazole CAS No. 1226437-54-2](/img/structure/B2576550.png)
2-(cyclopentylsulfanyl)-5-phényl-1-[4-(trifluorométhoxy)phényl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It has several substituents, including a cyclopentylthio group, a phenyl group, and a 4-(trifluoromethoxy)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group is an electron-withdrawing group, which could impact the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the imidazole ring is aromatic and can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could impact the compound’s polarity and solubility .Applications De Recherche Scientifique
Recherche pharmaceutique
La présence du groupe trifluorométhoxy dans ce composé peut influencer de manière significative l'activité biologique des produits pharmaceutiques. Il peut améliorer la stabilité métabolique et augmenter la lipophilie des agents thérapeutiques, conduisant potentiellement à une meilleure efficacité et à des profils pharmacocinétiques améliorés .
Science des matériaux
Des composés contenant un groupe phényl trifluorométhoxy ont été utilisés dans le développement de matériaux avancés. Leur capacité à modifier les propriétés électroniques des matériaux les rend précieux pour la création de polymères et de revêtements spécialisés présentant les caractéristiques électriques souhaitées .
Chimie du fluor
Ce composé est un exemple du domaine en plein essor de la chimie du fluor. Le groupe trifluorométhoxy est particulièrement intéressant en raison de son potentiel à introduire de nouveaux schémas de réactivité et à fournir un accès à des blocs de construction fluorés pour une exploration chimique plus approfondie .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c22-21(23,24)27-17-12-10-16(11-13-17)26-19(15-6-2-1-3-7-15)14-25-20(26)28-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFTOMIDSSZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2576470.png)
![4-[[(9-Methylpurin-6-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2576471.png)
![2-[4-(2-Methoxyethoxy)phenyl]acetonitrile](/img/structure/B2576475.png)






![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)
